![molecular formula C16H26N4O3S B4187322 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide

Overview

Description

Synthesis Analysis

Synthetic routes for similar compounds often involve multi-step processes, including the formation of key intermediates such as piperazine derivatives. For instance, synthesis efforts have produced a range of N-substituted piperazine compounds designed for various biological activities. These synthetic routes may involve cyclo condensation, functional group transformations, and the use of catalysts to achieve desired structural features (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated through techniques such as X-ray crystallography, which provides insight into the arrangement of atoms within the molecule and the conformational preferences. For example, crystal structure analysis has been performed on benzenesulfonamide compounds containing piperazine rings, revealing details about intermolecular interactions and molecular conformations (Xiao et al., 2022).

Mechanism of Action

Target of Action

The primary target of N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide is currently unknown. It is known that compounds with a piperazine moiety, such as this one, have been found to be effective and selective beta 3 adrenergic receptor (ar) agonists .

Mode of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that piperazine compounds can affect gaba receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Pharmacokinetics

Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that this compound may cause paralysis in certain organisms, leading to their expulsion from the host body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[N-(dimethylsulfamoyl)anilino]-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-4-18-10-12-19(13-11-18)16(21)14-20(24(22,23)17(2)3)15-8-6-5-7-9-15/h5-9H,4,10-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRXWYZXXLARIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(4-Ethylpiperazin-1-YL)-2-oxoethyl](phenyl)sulfamoyl}dimethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

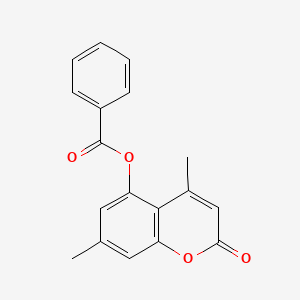

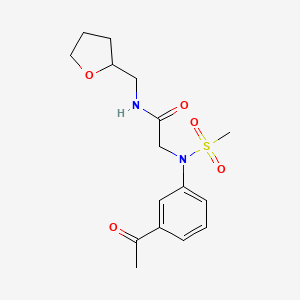

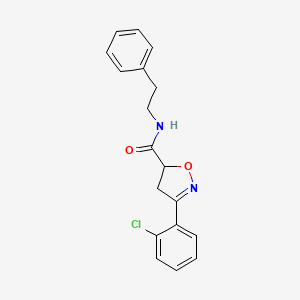

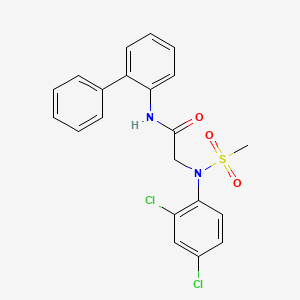

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4187244.png)

![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4187256.png)

![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)

![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)

![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-pyridinylmethyl)aniline](/img/structure/B4187318.png)

![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(2-thienyl)propanamide](/img/structure/B4187341.png)

![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187349.png)

![ethyl 4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4187363.png)